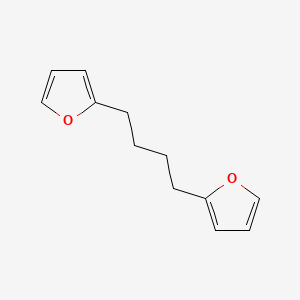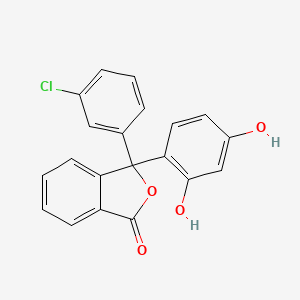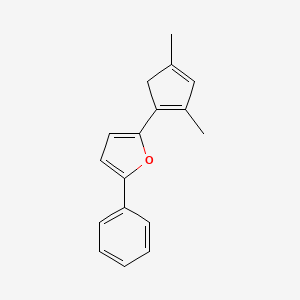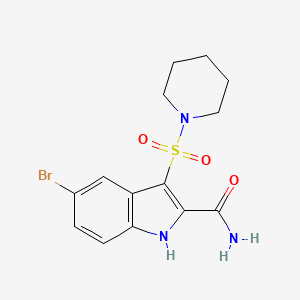
5-bromo-3-(1-piperidylsulfonyl)-1H-indole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-3-(piperidin-1-ylsulfonyl)-1h-indole-2-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a bromine atom at the 5th position, a piperidin-1-ylsulfonyl group at the 3rd position, and a carboxamide group at the 2nd position of the indole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-(piperidin-1-ylsulfonyl)-1h-indole-2-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Bromination: The indole ring is brominated at the 5th position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Sulfonylation: The brominated indole is then reacted with piperidine-1-sulfonyl chloride in the presence of a base such as triethylamine to introduce the piperidin-1-ylsulfonyl group at the 3rd position.
Carboxamidation: Finally, the carboxamide group is introduced at the 2nd position through a reaction with an appropriate amide-forming reagent, such as carbonyldiimidazole (CDI) or a similar coupling agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
5-bromo-3-(piperidin-1-ylsulfonyl)-1h-indole-2-carboxamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfonyl and carboxamide groups.
Coupling Reactions: The indole ring can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like potassium carbonate.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly employed.
Coupling: Palladium catalysts and boronic acids or esters are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indole derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
5-bromo-3-(piperidin-1-ylsulfonyl)-1h-indole-2-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is conducted to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific biological pathways.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 5-bromo-3-(piperidin-1-ylsulfonyl)-1h-indole-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl and carboxamide groups can form hydrogen bonds or electrostatic interactions with target proteins, influencing their function. Detailed studies are required to elucidate the exact molecular pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
5-bromo-3-(morpholin-4-ylsulfonyl)-1h-indole-2-carboxamide: Similar structure with a morpholine ring instead of piperidine.
5-chloro-3-(piperidin-1-ylsulfonyl)-1h-indole-2-carboxamide: Chlorine atom instead of bromine at the 5th position.
3-(piperidin-1-ylsulfonyl)-1h-indole-2-carboxamide: Lacks the bromine atom at the 5th position.
Uniqueness
5-bromo-3-(piperidin-1-ylsulfonyl)-1h-indole-2-carboxamide is unique due to the combination of the bromine atom, piperidin-1-ylsulfonyl group, and carboxamide group on the indole ring. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Número CAS |
918494-67-4 |
|---|---|
Fórmula molecular |
C14H16BrN3O3S |
Peso molecular |
386.27 g/mol |
Nombre IUPAC |
5-bromo-3-piperidin-1-ylsulfonyl-1H-indole-2-carboxamide |
InChI |
InChI=1S/C14H16BrN3O3S/c15-9-4-5-11-10(8-9)13(12(17-11)14(16)19)22(20,21)18-6-2-1-3-7-18/h4-5,8,17H,1-3,6-7H2,(H2,16,19) |
Clave InChI |
LZRATWQDFZVVJL-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)S(=O)(=O)C2=C(NC3=C2C=C(C=C3)Br)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


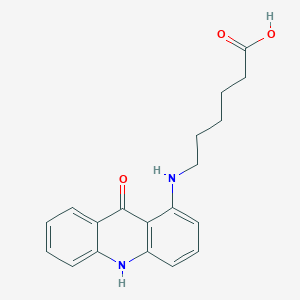

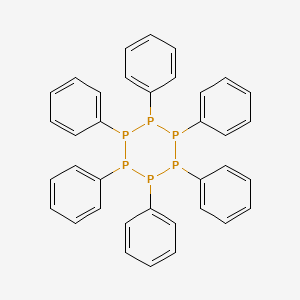

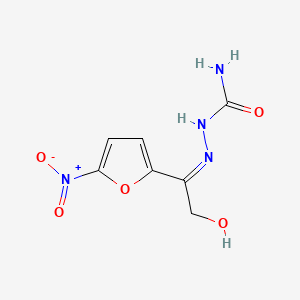
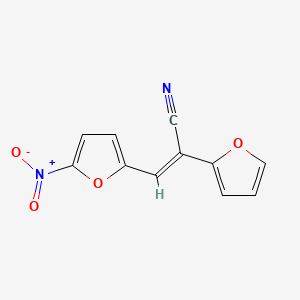
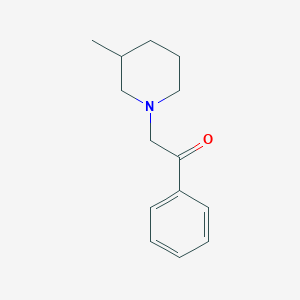
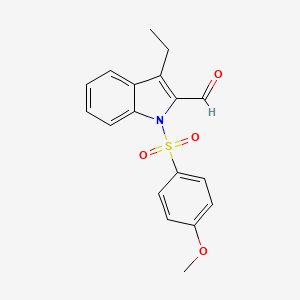
![3-Phenyl-6,7-dihydro-1H-thiopyrano[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B12907980.png)
![6-Methyl-2-(4-nitrophenyl)imidazo[1,2-c]pyrimidin-5(6H)-one](/img/structure/B12907985.png)
